2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide
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Overview
Description
2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound with the molecular formula C7H8N2OS. It is a member of the thiazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the reaction of 2-aminothiazole with methacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4 and 5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring is known to interact with various biological pathways, making this compound a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazole: Known for its flavoring properties and biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)acetamide: Investigated for its anti-inflammatory and analgesic properties
Uniqueness
2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide stands out due to its unique combination of a thiazole ring and an enamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic chemistry and biological research .
Properties
CAS No. |
101830-94-8 |
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Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
2-methyl-N-(1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C7H8N2OS/c1-5(2)6(10)9-7-8-3-4-11-7/h3-4H,1H2,2H3,(H,8,9,10) |
InChI Key |
UUPLFVGCURGBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
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